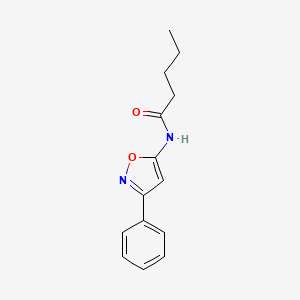
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide is a heterocyclic compound that features an oxazole ring, which is a five-membered ring containing both oxygen and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-phenyl-1,2-oxazol-5-yl)pentanamide typically involves the formation of the oxazole ring followed by the attachment of the phenyl and pentanamide groups. One common method is the Erlenmeyer-Plöchl Azlactone Synthesis, which involves the condensation of an α-amino acid with an aldehyde and an isocyanide . The reaction conditions often require a solvent such as ethanol or methanol and a catalyst like acetic acid.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the oxazole ring into a more saturated form.
Substitution: This can replace one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Halogens like chlorine (Cl₂) or bromine (Br₂) and alkylating agents such as methyl iodide (CH₃I) are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated amine.
Scientific Research Applications
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which N-(3-phenyl-1,2-oxazol-5-yl)pentanamide exerts its effects involves its interaction with various molecular targets. The oxazole ring can bind to enzymes and receptors through non-covalent interactions, influencing biological pathways and processes . This binding can modulate the activity of these targets, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Oxazole: A simpler structure with similar biological activities.
Isoxazole: Contains an oxygen and nitrogen atom at different positions, offering distinct chemical properties.
Oxadiazole: Features an additional nitrogen atom, providing unique bioisosteric properties.
Uniqueness
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of the oxazole ring with the phenyl and pentanamide groups makes it a versatile compound for various applications.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
N-(3-phenyl-1,2-oxazol-5-yl)pentanamide |
InChI |
InChI=1S/C14H16N2O2/c1-2-3-9-13(17)15-14-10-12(16-18-14)11-7-5-4-6-8-11/h4-8,10H,2-3,9H2,1H3,(H,15,17) |
InChI Key |
YCNVOVABORDEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-chloro-2-(methylsulfanyl)-N-{3-[(tetrahydrofuran-2-ylmethyl)carbamoyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl}pyrimidine-4-carboxamide](/img/structure/B11407519.png)
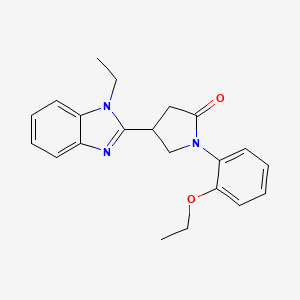
![5-chloro-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11407524.png)
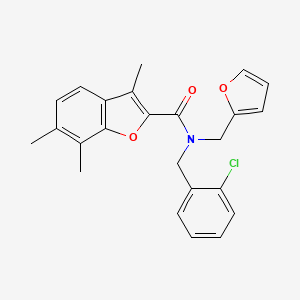
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-5,7-dimethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11407548.png)
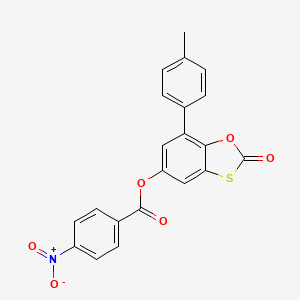
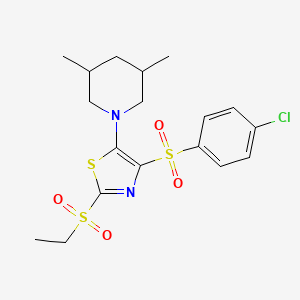
![{5-[(2-chlorobenzyl)amino]-3-(furan-2-yl)-1H-1,2,4-triazol-1-yl}(3,4-dimethoxyphenyl)methanone](/img/structure/B11407556.png)
![Diethyl 8-methyl-1-(2-nitrophenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11407558.png)

![5-(2-hydroxyethyl)-3-(2-hydroxy-5-methylphenyl)-4-[4-(propan-2-yl)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11407576.png)
![8-(4-methylphenyl)-6-oxo-3-(pyridin-3-ylmethyl)-3,4,7,8-tetrahydro-2H,6H-pyrido[2,1-b][1,3,5]thiadiazine-9-carbonitrile](/img/structure/B11407581.png)
![tert-butyl 4-[(1-methyl-1H-indol-5-yl)sulfonyl]piperazine-1-carboxylate](/img/structure/B11407589.png)
